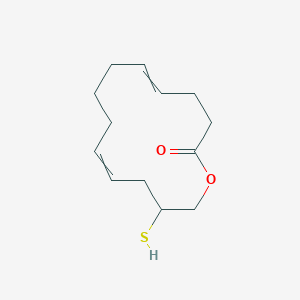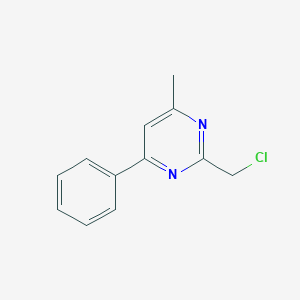
2-Ethoxy-3-(trichloromethylsulfanyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-(trichloromethylsulfanyl)oxolane is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of an ethoxy group and a trichloromethylsulfanyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(trichloromethylsulfanyl)oxolane typically involves the reaction of an appropriate oxolane derivative with trichloromethylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction may also require the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process may involve continuous flow reactors to ensure consistent product quality and yield. Purification of the compound is typically achieved through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-(trichloromethylsulfanyl)oxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-(trichloromethylsulfanyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-(trichloromethylsulfanyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The ethoxy group may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-3-(trichloromethylsulfanyl)oxolane: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-3-(dichloromethylsulfanyl)oxolane: Similar structure but with a dichloromethylsulfanyl group instead of a trichloromethylsulfanyl group.
Uniqueness
2-Ethoxy-3-(trichloromethylsulfanyl)oxolane is unique due to the presence of both an ethoxy group and a trichloromethylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89775-01-9 |
|---|---|
Molekularformel |
C7H11Cl3O2S |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
2-ethoxy-3-(trichloromethylsulfanyl)oxolane |
InChI |
InChI=1S/C7H11Cl3O2S/c1-2-11-6-5(3-4-12-6)13-7(8,9)10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
MNRJWPALVWXWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(CCO1)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
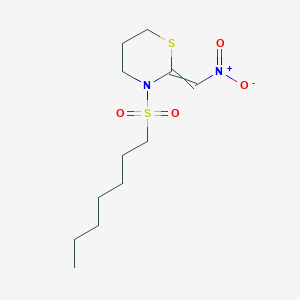

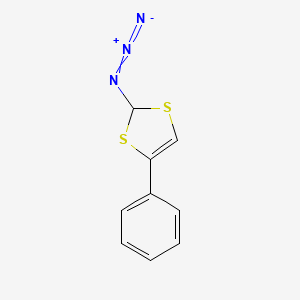
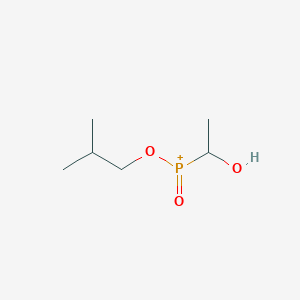
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)

silane](/img/structure/B14387275.png)
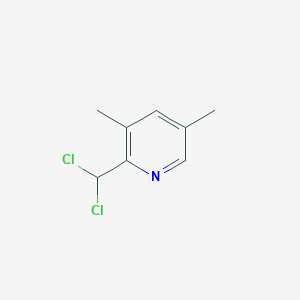
![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)
